1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
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Description
The compound "1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone" is a fluorinated organic molecule that contains bromine, fluorine, and a trifluoroethyl group attached to a benzene ring. This compound is of interest due to the presence of multiple electronegative fluorine atoms, which can significantly influence its reactivity and physical properties. The trifluoroethyl group, in particular, is known for its ability to impart unique chemical properties to molecules, making them valuable in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of halogenated starting materials and the introduction of fluorine or trifluoromethyl groups. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction and subsequent oxidation is a relevant example . Similarly, the preparation of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate from triphenylphosphane and 2,2,2-trifluoroethyl triflate demonstrates the use of trifluoroethyl groups in synthetic chemistry . These methods could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can affect the electron distribution within the molecule. The presence of a trifluoroethyl group can also influence the molecule's geometry and electronic properties. For example, the synthesis and structure of 9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene, a structurally complex fluorine-containing compound, was characterized by various spectroscopic methods, including X-ray crystallography . These techniques could be employed to analyze the molecular structure of "1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone" to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions, often facilitated by the presence of fluorine and other halogen atoms. The zinc-mediated coupling reaction of 2-Bromo-2,3,3,3-tetrafluoropropanoate with chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters is an example of the reactivity of bromo-fluorinated compounds . Additionally, the reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate with secondary amines to yield novel (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates demonstrate the potential for nucleophilic substitution reactions . These types of reactions could be relevant to the chemical behavior of "1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. For instance, the synthesis of novel polyimides derived from a fluorinated aromatic diamine monomer shows that the introduction of fluorine can enhance solubility in organic solvents and improve thermal stability . The compound's bromine and methyl substituents, along with the trifluoroethyl group, would likely contribute to its unique physical properties, such as boiling point, density, and refractive index, as well as its chemical reactivity, including its potential as a starting material for further functionalization or as an intermediate in organic synthesis.
Scientific Research Applications
1. Synthesis of Fluorine Compounds
Research indicates that 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone and similar compounds are instrumental in the synthesis of fluorine compounds. Takagi et al. (1992) demonstrated the use of halothane, which bears resemblance to 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone, in Grignard reactions for producing fluorine compounds (Takagi et al., 1992). Similarly, Dmowski (2011) reviewed several synthetic applications of halothane for preparing numerous fluorine compounds, highlighting its importance in organometallic and free radical reactions (Dmowski, 2011).
2. Oxidation and Reduction Reactions
These compounds are also significant in oxidation and reduction reactions. For example, Norcross et al. (1997) studied the oxidation of various alcohols, including those related to trifluoroethanone, by potassium tetraoxoferrate(VI), leading to the formation of ketones (Norcross et al., 1997).
3. Copolymerization and Polymer Synthesis
The compound and its derivatives have applications in copolymerization and polymer synthesis. Hussain et al. (2019) synthesized novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates and copolymerized them with styrene, demonstrating the role of such compounds in creating diverse polymeric materials (Hussain et al., 2019).
properties
IUPAC Name |
1-(2-bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c1-4-2-3-5(11)6(7(4)10)8(15)9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOJHHBLDVREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
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